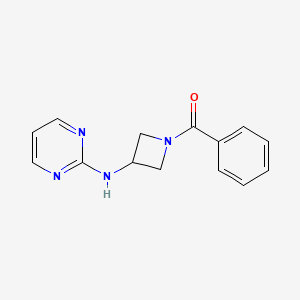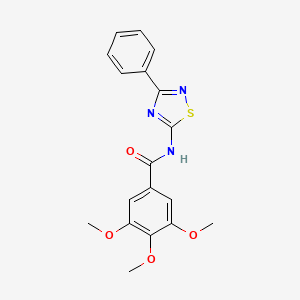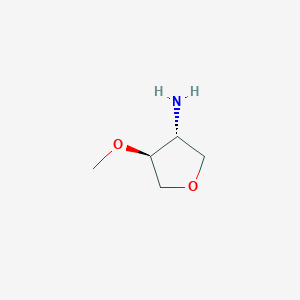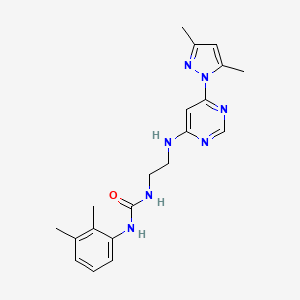
Phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used in the treatment of non-small cell lung cancer (NSCLC) patients who have developed a resistance to first-generation EGFR TKIs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
A variety of pyrimidine-azetidinone analogues, including compounds structurally related to Phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, have been synthesized and evaluated for their potential in antimicrobial and antitubercular activities. These compounds have shown promising results against a range of bacterial and fungal strains, as well as in vitro efficacy against Mycobacterium tuberculosis, highlighting their potential as a novel class of antimicrobial agents (Chandrashekaraiah et al., 2014). Similarly, other studies have focused on the synthesis of various derivatives to evaluate their antimicrobial activity, providing insights into the structural requirements for activity and potential for further development as therapeutic agents (Patel & Patel, 2017).
Structural and Mechanistic Insights
Research on structurally similar compounds, such as phenyl(perimidin-2-yl)methanone derivatives, has provided valuable structural and mechanistic insights. These studies have utilized single-crystal X-ray diffraction analysis and quantum mechanics to understand the formation mechanisms and the stabilization energy of intermolecular hydrogen bonding. Such insights are crucial for the design and synthesis of novel compounds with improved pharmacological profiles (Anga et al., 2014).
Antitumor and Antiproliferative Activities
Some derivatives have been synthesized and screened for their antiproliferative activity against various cancer cell lines, including breast, colon, and liver cancer cell lines. These compounds have demonstrated cytotoxic activity and were further evaluated for their inhibitory activity against key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), insulin receptor (IR), and vascular endothelial growth factor receptor (VEGFR). This research indicates the potential of pyrimidine-azetidinone derivatives in cancer therapy, particularly in targeting specific pathways involved in tumor growth and proliferation (Bakr & Mehany, 2016).
Optical Properties and Material Science Applications
Investigations into the optical properties of related compounds have shown that these molecules can exhibit remarkable Stokes' shift ranges, with potential applications in material science. Such studies have involved the synthesis of derivatives and their characterization to understand the relationship between chemical structure and optical properties, including absorption and fluorescence spectra. This research suggests the utility of these compounds in developing luminescent materials and understanding their photophysical properties (Volpi et al., 2017).
Wirkmechanismus
Mode of Action
Compounds with similar structures, such as imidazole derivatives, have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Eigenschaften
IUPAC Name |
phenyl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-13(11-5-2-1-3-6-11)18-9-12(10-18)17-14-15-7-4-8-16-14/h1-8,12H,9-10H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVSYNJNGKGRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2994318.png)
![N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide](/img/structure/B2994320.png)
![6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2994322.png)

![N-[[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]methyl]oxirane-2-carboxamide](/img/structure/B2994325.png)
![N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2994327.png)

![2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride](/img/structure/B2994331.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide](/img/structure/B2994332.png)

![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2994334.png)

![4-[2-(4-Chlorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2994337.png)
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2994340.png)
